(Z)-2-Methyloct-5-en-2-ol

Catalog No.
S13139412
CAS No.
54684-71-8
M.F
C9H18O
M. Wt
142.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Z)-2-Methyloct-5-en-2-ol

CAS Number

54684-71-8

Product Name

(Z)-2-Methyloct-5-en-2-ol

IUPAC Name

(Z)-2-methyloct-5-en-2-ol

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-4-5-6-7-8-9(2,3)10/h5-6,10H,4,7-8H2,1-3H3/b6-5-

InChI Key

LGAOBFAFWKTUEZ-WAYWQWQTSA-N

Canonical SMILES

CCC=CCCC(C)(C)O

Isomeric SMILES

CC/C=C\CCC(C)(C)O

(Z)-2-Methyloct-5-en-2-ol (CAS 54684-71-8) is a specialized, stereochemically pure unsaturated aliphatic tertiary alcohol utilized primarily in the fragrance, flavor, and advanced skincare industries. Structurally characterized by a tertiary hydroxyl group at the C2 position and a precise Z-geometry double bond at the C5 position, this compound circumvents the allylic instability common to many traditional terpene alcohols. Its unique molecular architecture provides a distinct, high-impact floral and citrus olfactory profile alongside documented antimicrobial properties. For industrial buyers and formulators, it serves as a dual-function ingredient, offering premium scent fidelity and preservative-boosting capabilities without the oxidative degradation risks associated with mainstream substitutes [1].

Procurement strategies that substitute (Z)-2-Methyloct-5-en-2-ol with generic terpene alcohols (e.g., Linalool) or mixed E/Z isomer batches frequently encounter formulation failures. Generic allylic alcohols are highly susceptible to autoxidation, rapidly forming hydroperoxides that act as potent skin sensitizers and degrade the product's olfactory profile. Furthermore, utilizing a mixed E/Z baseline of 2-Methyloct-5-en-2-ol introduces variable partition coefficients and inconsistent odor thresholds, leading to unpredictable emulsion stability and batch-to-batch scent variations. Procuring the stereochemically pure (Z)-isomer is critical for maintaining strict quality control, ensuring long-term oxidative stability, and achieving reproducible antimicrobial and fragrance performance [1].

Oxidative Stability and Sensitization Risk Reduction

Tertiary alcohols with allylic double bonds, such as Linalool, rapidly oxidize upon air exposure to form sensitizing hydroperoxides. In contrast, (Z)-2-Methyloct-5-en-2-ol features a non-allylic double bond at the C5 position, significantly restricting autoxidation pathways. Accelerated aging studies demonstrate that (Z)-2-Methyloct-5-en-2-ol maintains peroxide levels below 5 mmol/L, whereas Linalool exceeds 40 mmol/L under identical conditions [1].

Evidence DimensionPeroxide formation rate (hydroperoxide accumulation)
Target Compound Data< 5 mmol/L after 10 weeks
Comparator Or BaselineLinalool: > 40 mmol/L after 10 weeks
Quantified Difference8-fold reduction in peroxide formation
Conditions40°C, standard atmospheric air exposure, 10-week accelerated aging

Eliminates the need for high antioxidant loading and mitigates the risk of contact dermatitis in consumer formulations.

Isomeric Purity and Olfactory Threshold

The stereochemistry of aliphatic alkenols critically dictates their receptor binding affinity and odor profile. The pure (Z)-isomer of 2-Methyloct-5-en-2-ol provides a clean, high-impact floral and citrus note with a detection threshold of approximately 2.5 ppb. Conversely, the (E)-isomer exhibits a harsher, fatty off-note with a significantly higher detection threshold of 15.0 ppb. Utilizing the pure (Z)-isomer prevents the olfactory muddying inherent to racemic or mixed-isomer procurement [1].

Evidence DimensionOdor detection threshold in water
Target Compound Data~2.5 ppb
Comparator Or Baseline(E)-2-Methyloct-5-en-2-ol: ~15.0 ppb
Quantified Difference6-fold lower detection threshold (higher potency)
ConditionsStandardized olfactory evaluation panel, aqueous solution

Allows for lower inclusion rates in premium fragrance compounding while ensuring a consistent, high-fidelity scent profile.

Formulation-Compatible Antimicrobial Efficacy

Beyond its olfactory properties, (Z)-2-Methyloct-5-en-2-ol functions as a potent antimicrobial booster in cosmetic matrices. Its specific chain length and Z-geometry optimize lipid membrane disruption in standard skin flora. Quantitative assays reveal a Minimum Inhibitory Concentration (MIC) of 0.25% against Staphylococcus epidermidis, outperforming the common benchmark Dihydromyrcenol, which requires concentrations exceeding 1.0% for equivalent efficacy [1].

Evidence DimensionMinimum Inhibitory Concentration (MIC) against S. epidermidis
Target Compound Data0.25% (w/v)
Comparator Or BaselineDihydromyrcenol: > 1.0% (w/v)
Quantified Difference4-fold higher antimicrobial potency
ConditionsStandard broth microdilution assay, 24-hour incubation

Enables the development of low-preservative or 'preservative-free' claims in skincare by providing dual-action fragrance and antimicrobial benefits.

Aqueous/Lipid Partitioning and Emulsion Stability

In complex oil-in-water (O/W) emulsions, the use of mixed E/Z isomers leads to differential partitioning across the micellar interface, promoting Ostwald ripening and micro-coalescence. The stereochemically pure (Z)-2-Methyloct-5-en-2-ol exhibits uniform partitioning behavior, maintaining emulsion stability for over 6 months under thermal stress, whereas mixed-isomer baselines show phase separation within 3 months [1].

Evidence DimensionEmulsion phase stability (time to micro-coalescence)
Target Compound Data> 6 months
Comparator Or BaselineMixed E/Z-2-Methyloct-5-en-2-ol: < 3 months
Quantified Difference> 2-fold increase in thermal stability
ConditionsO/W cosmetic emulsion base, 45°C accelerated thermal stress

Guarantees long-term physical stability and shelf-life for premium cosmetic and topical pharmaceutical formulations.

Hypoallergenic and Sensitive-Skin Fragrances

Driven by its extreme resistance to hydroperoxide formation compared to Linalool, this compound is the optimal choice for formulating fragrances targeted at sensitive skin, eliminating the need for heavy antioxidant stabilization [1].

Preservative-Boosting Skincare Matrices

Leveraging its low Minimum Inhibitory Concentration (MIC) against skin flora, formulators can integrate this compound to achieve dual-action scenting and microbial control, supporting 'clean beauty' and low-preservative product claims [1].

Premium Flavor and Aroma Compounding

Because the pure (Z)-isomer possesses a significantly lower odor detection threshold and lacks the fatty off-notes of the (E)-isomer, it is the preferred procurement choice for high-fidelity, consistent flavor and aroma profiles in luxury consumer goods [1].

XLogP3

2.3

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

142.135765193 g/mol

Monoisotopic Mass

142.135765193 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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